molecular formula C12H15NO2 B8623958 Piperidin-4-yl benzoate CAS No. 123202-89-1

Piperidin-4-yl benzoate

Cat. No.: B8623958
CAS No.: 123202-89-1
M. Wt: 205.25 g/mol
InChI Key: YNHMMVMSCFNCJS-UHFFFAOYSA-N
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Description

Piperidin-4-yl benzoate is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

123202-89-1

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

piperidin-4-yl benzoate

InChI

InChI=1S/C12H15NO2/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2

InChI Key

YNHMMVMSCFNCJS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

tert-Butyl 4-hydroxypiperidine-1-carboxylate (3.0 g) was mixed with DCE (30 ml), and TEA (3.0 ml) and benzoyl chloride (2.4 g) was added thereto, followed by stirring at room temperature for 1 hour. A saturated aqueous sodium hydrogen carbonate solution and EtOAc were added to the reaction mixture, and the organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was mixed with DCE (30 ml), and TFA (10 ml) was added thereto, followed by stirring at room temperature for 5 hours. The reaction mixture was concentrated under reduced pressure, and then the residue was purified by basic silica gel column chromatography (CHCl3/MeOH) to obtain piperidin-4-yl benzoate (3.1 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In an argon atmosphere, a mixture of methyl benzoate (3.0 mmol), piperidin-4-ol (3.6 mmol), Zn4(OCOCF3)6O (1.25 mol % in terms of mole number) and diisopropyl ether/1,4-dioxane (3/1) (5.0 ml) was heated to reflux for 46 hours, and as a result, piperidin-4-yl benzoate was obtained at a yield of 65%. The yield of N-benzoylpiperidin-4-yl benzoate was 30%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Zn4(OCOCF3)6O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diisopropyl ether 1,4-dioxane
Quantity
5 mL
Type
reactant
Reaction Step One

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